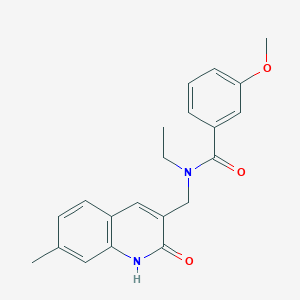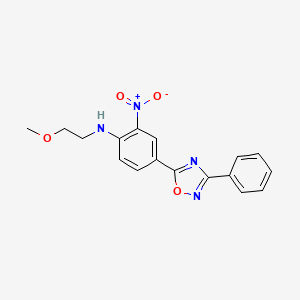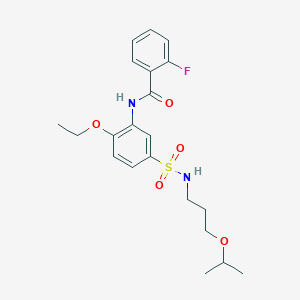
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide, also known as EISF, is a synthetic compound that has shown promising results in scientific research for its potential use in various medical applications. The compound is a sulfonamide derivative that has been synthesized using a multi-step process.
作用机制
The mechanism of action of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. Studies have shown that the compound can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that the compound can reduce the levels of specific inflammatory markers in the blood and tissues of animals with inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer and inflammatory disease research. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for research on N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide. One area of focus could be on the compound's potential use in combination with other cancer treatments to enhance their efficacy. Another area of research could be on the development of new synthetic derivatives of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide with improved properties for specific medical applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects in humans.
合成方法
The synthesis of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The first step involves the preparation of 2-fluorobenzoic acid, which is then reacted with thionyl chloride to form 2-chloro-5-fluorobenzoic acid. This intermediate compound is then reacted with ethoxyamine to produce 2-ethoxy-5-fluorobenzamide.
The next step involves the preparation of the sulfonamide derivative by reacting 3-isopropoxypropylamine with sulfamoyl chloride. The resulting intermediate compound is then reacted with the previously synthesized 2-ethoxy-5-fluorobenzamide to produce the final product, N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide.
科学研究应用
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide has been the subject of several scientific studies due to its potential use in various medical applications. One area of research has focused on the compound's potential as a cancer treatment. Studies have shown that N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Another area of research has focused on N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide's potential as an anti-inflammatory agent. Studies have shown that the compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
N-[2-ethoxy-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O5S/c1-4-28-20-11-10-16(30(26,27)23-12-7-13-29-15(2)3)14-19(20)24-21(25)17-8-5-6-9-18(17)22/h5-6,8-11,14-15,23H,4,7,12-13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEHSUUEEGITDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCOC(C)C)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

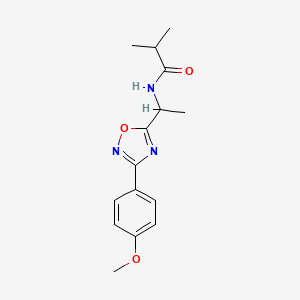
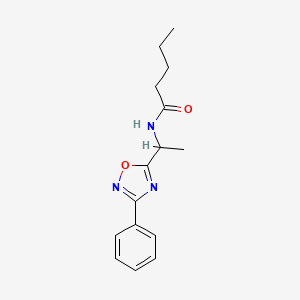


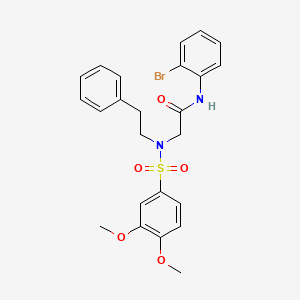
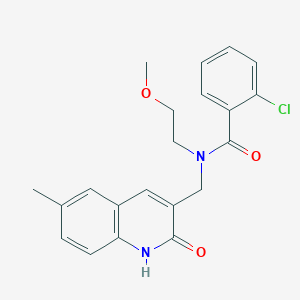
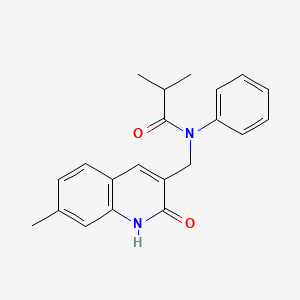

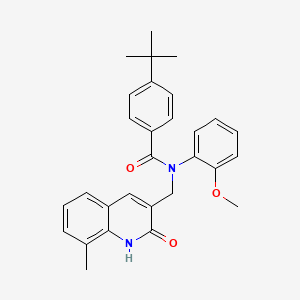
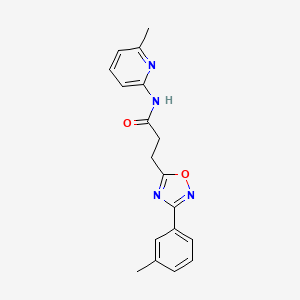
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
